3-Nitro-4-(2-pyridinylsulfanyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O2S |
|---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
3-nitro-4-pyridin-2-ylsulfanylpyridine |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-7-11-6-4-9(8)16-10-3-1-2-5-12-10/h1-7H |
InChI Key |
PBXGRPCUPZQEDM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=C(C=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Nitro 4 2 Pyridinylsulfanyl Pyridine
Direct Synthetic Routes and Reaction Pathways
Direct synthetic routes offer an efficient and often more economical approach to 3-Nitro-4-(2-pyridinylsulfanyl)pyridine by minimizing the number of synthetic steps. These methods typically involve the formation of the crucial C-S bond on a pre-functionalized pyridine (B92270) ring.
Nucleophilic Aromatic Substitution Approaches on Pyridine Cores
The most prominent direct route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a strongly electron-withdrawing nitro group.
The reaction typically involves a 4-halopyridine derivative, most commonly 4-chloro-3-nitropyridine (B21940), as the electrophilic partner. The nitro group at the 3-position activates the C4 position towards nucleophilic attack. The nucleophile in this reaction is 2-mercaptopyridine (B119420) (which exists in tautomeric equilibrium with pyridine-2-thione).
A representative reaction is the coupling of 4-chloro-3-nitropyridine with 2-mercaptopyridine. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol group of 2-mercaptopyridine, forming a more potent thiolate nucleophile. This thiolate then attacks the C4 position of the 4-chloro-3-nitropyridine, displacing the chloride leaving group to form the desired product. A similar reaction has been reported for the synthesis of related diazaphenothiazines, where the initial step is the SNAr reaction between 4-chloro-3-nitropyridine and sodium 3-amino-2-pyridinethiolate. nih.gov
Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution
| Parameter | Typical Conditions |
| Electrophile | 4-Chloro-3-nitropyridine |
| Nucleophile | 2-Mercaptopyridine |
| Base | Potassium Carbonate (K2CO3), Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 hours |
The choice of solvent and base can influence the reaction rate and yield. Polar aprotic solvents like DMF are often preferred as they can solvate the cationic counter-ion of the thiolate, thus enhancing the nucleophilicity of the sulfur atom.
Thiolation Reactions and Ligand Coupling Strategies
While direct SNAr is the most common method, other thiolation strategies could theoretically be employed. These might include transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a 4-halopyridine with 2-mercaptopyridine could be envisioned. However, for this specific substrate, the high reactivity of the 4-chloro-3-nitropyridine in SNAr reactions generally makes the use of metal catalysts unnecessary and less cost-effective.
Nitration Methodologies for Pyridine Systems
In a direct approach where the pyridinylsulfanyl moiety is already in place, the final step would be the nitration of 4-(2-pyridinylsulfanyl)pyridine. The nitration of pyridine itself is challenging due to the deactivating effect of the nitrogen atom, which also forms a stable salt with the nitrating acids. However, various methods have been developed to overcome this. ntnu.noresearchgate.net
A common method for nitrating pyridines is the use of a mixture of fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures. nih.gov Another effective method involves the reaction of the corresponding pyridine N-oxide with nitric and sulfuric acid, followed by deoxygenation. researchgate.net The regioselectivity of the nitration would be a critical factor in this approach. The sulfur atom of the pyridinylsulfanyl group is an ortho-, para-director, while the pyridine nitrogen of the same ring would direct meta. The other pyridine ring would also influence the position of nitration. The electronic effects of both pyridine rings and the sulfur linkage would need to be carefully considered to predict the outcome.
Multi-step Synthetic Sequences and Intermediate Chemistry
Multi-step syntheses provide an alternative, albeit longer, pathway to this compound. This approach allows for the stepwise construction of the molecule, which can be advantageous if the direct routes are low-yielding or produce difficult-to-separate byproducts.
Preparation of Precursor Pyridine Scaffolds
The key precursors for the multi-step synthesis are appropriately substituted pyridines. The starting material could be a simple pyridine derivative that is then functionalized in a stepwise manner.
For instance, one could start with the synthesis of 4-chloropyridine (B1293800). This can be achieved through various methods, including the cyclocondensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or their derivatives. youtube.com Subsequent nitration of 4-chloropyridine would lead to the formation of 4-chloro-3-nitropyridine, a key intermediate for the direct synthesis mentioned earlier. The nitration of 4-chloropyridine typically yields a mixture of isomers, with the 3-nitro product being one of the components.
Alternatively, one could prepare 4-(2-pyridinylsulfanyl)pyridine first. This can be synthesized via a nucleophilic aromatic substitution reaction between 4-chloropyridine and 2-mercaptopyridine.
Incorporation of the Pyridinylsulfanyl Moiety
In a multi-step sequence where the nitro group is introduced last, the first key transformation is the formation of the C-S bond to create the 4-(2-pyridinylsulfanyl)pyridine intermediate. As mentioned above, this is typically achieved through an SNAr reaction. The reaction of 4-chloropyridine with 2-mercaptopyridine in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent such as ethanol (B145695) or DMF would yield the desired thioether.
The subsequent and final step in this sequence would be the nitration of 4-(2-pyridinylsulfanyl)pyridine, as discussed in section 2.1.3. The major challenge in this step is controlling the regioselectivity of the nitration to obtain the desired 3-nitro isomer. The presence of two pyridine rings and a sulfur linkage complicates the prediction of the major product, and a mixture of isomers is likely.
Introduction of the Nitro Group: Regioselectivity and Yield Optimization
The regioselective introduction of a nitro group at the 3-position of the pyridine ring is a critical step in the synthesis of the target compound. Direct nitration of pyridine itself is often challenging and can lead to a mixture of products with low yields. However, specific methodologies have been developed to achieve the desired 3-nitro substitution pattern.
One effective method involves the use of dinitrogen pentoxide (N₂O₅). In this process, pyridine or a substituted pyridine is reacted with N₂O₅ in an organic solvent to form an N-nitropyridinium salt. This intermediate is then treated with a nucleophile, such as sodium bisulfite (NaHSO₃) in an aqueous solution, which facilitates the migration of the nitro group to the 3-position of the pyridine ring. researchgate.netresearchgate.netthieme-connect.com The mechanism is not a direct electrophilic aromatic substitution but rather involves a google.comnih.gov sigmatropic shift of the nitro group. researchgate.net Optimization of this reaction has been explored by modifying the reaction medium and temperature, with solvents like dichloromethane (B109758) or nitromethane (B149229) being employed. researchgate.net
The yield of the 3-nitropyridine (B142982) can be influenced by the substituents already present on the pyridine ring. For instance, the nitration of substituted pyridines using this method generally gives good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.net
An alternative approach for introducing the nitro group involves the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, directing the nitro group to the 4-position. Subsequent deoxygenation of the N-oxide and, if necessary, manipulation of other functional groups can lead to the desired 3-nitropyridine precursor.
The table below summarizes key aspects of introducing the nitro group.
| Method | Reagents | Key Features | Reference(s) |
| Dinitrogen Pentoxide Method | Pyridine, N₂O₅, NaHSO₃/H₂O | Forms N-nitropyridinium intermediate; nitro group migrates via a google.comnih.gov sigmatropic shift. | researchgate.netresearchgate.netthieme-connect.com |
| Nitration of Pyridine-N-Oxide | Pyridine-N-Oxide, Nitrating Agent | N-oxide group activates and directs the nitration. |
Novel Synthetic Approaches and Green Chemistry Considerations
Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of heteroaryl sulfides like this compound.
Catalyst Development for Enhanced Synthesis
The formation of the aryl sulfide (B99878) bond is a key step that can be significantly improved through catalysis. While traditional methods might rely on uncatalyzed nucleophilic aromatic substitution (SNA_r_), transition metal catalysis offers milder reaction conditions and broader substrate scope.
Copper and nickel catalysts have shown considerable promise in the synthesis of aryl sulfides. nih.govnih.gov For instance, copper(I) iodide (CuI) in the presence of a ligand like ethylene (B1197577) glycol can effectively catalyze the coupling of thiols with aryl iodides. nih.gov Nickel catalysts, often in combination with ligands such as bidentate phosphines, have also been employed for the formation of C-S bonds. nih.gov A notable development is the nickel-catalyzed aryl exchange reaction, where 2-pyridyl sulfide can act as a sulfide donor, eliminating the need for odorous and toxic thiols. acs.org The choice of catalyst and ligand is crucial for achieving high yields and preventing catalyst deactivation, which can be a challenge due to the strong coordination of sulfur compounds to the metal center. nih.gov
The following table highlights some catalytic systems used in aryl sulfide synthesis.
| Catalyst System | Reactants | Key Advantages | Reference(s) |
| CuI / Ethylene Glycol | Aryl Iodide, Thiol | Good functional group tolerance. | nih.gov |
| Ni(II) / Bidentate Phosphine | Aryl Halide, Thiol | Effective for biaryl sulfides. | nih.gov |
| Ni / dcypt | Aryl Electrophile, 2-Pyridyl Sulfide | Avoids the use of free thiols. | acs.org |
Flow Chemistry Applications in this compound Production
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. While specific literature on the flow synthesis of this compound is limited, the principles of flow chemistry can be applied to the key reaction steps.
For instance, the nitration of pyridines, which can be a highly exothermic and potentially hazardous reaction in batch, could be performed more safely in a microreactor. This would allow for precise control of reaction temperature and residence time, potentially leading to higher yields and selectivity. Similarly, the nucleophilic aromatic substitution step to form the aryl sulfide bond can be translated into a flow process. Automated flow systems can handle the precise mixing of reagents and maintain optimal reaction conditions, facilitating a more efficient and reproducible synthesis. nih.gov The development of such a continuous process would be a significant step towards the industrial production of this compound.
Sustainable Reagents and Solvent Systems in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents and environmentally benign solvents. nih.govnih.gov
In the synthesis of pyridine derivatives, efforts have been made to replace traditional, often toxic, solvents with greener alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for the synthesis of sulfur-containing heterocycles. nih.govnih.gov Microwave-assisted synthesis in green solvents has also emerged as a powerful tool to accelerate reactions and reduce energy consumption. nih.gov
The choice of reagents is another critical aspect. The development of catalytic systems, as discussed earlier, reduces the need for stoichiometric amounts of potentially hazardous reagents. Furthermore, exploring alternative starting materials that are derived from renewable feedstocks is an ongoing area of research in green chemistry. The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), which help in comparing different synthetic strategies from a sustainability perspective. researchgate.netresearchgate.netmdpi.com
Scale-Up Considerations and Process Chemistry Challenges
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors need to be carefully considered.
The nitration step, if performed in batch, requires careful thermal management to control the exothermic reaction and prevent runaway conditions. On a large scale, efficient heat exchange is critical. The handling of nitrating agents like N₂O₅ also requires specialized equipment and safety protocols.
The nucleophilic aromatic substitution reaction also has its own set of challenges. The choice of base and solvent can significantly impact the reaction rate, yield, and impurity profile. On a large scale, the cost and safe handling of solvents and reagents become major considerations. google.com Work-up and purification procedures that are straightforward on a lab scale, such as chromatography, may not be economically viable for large-scale production. Therefore, developing a process that leads to a product that can be easily isolated in high purity, for example through crystallization, is highly desirable.
Furthermore, ensuring the robustness and reproducibility of the process is paramount. This involves a thorough understanding of the reaction kinetics, identifying critical process parameters, and establishing appropriate control strategies. nih.gov The potential for side reactions, such as the formation of isomeric byproducts, needs to be carefully evaluated and minimized to ensure the final product meets the required quality specifications. google.com
Reaction Mechanisms and Chemical Reactivity of 3 Nitro 4 2 Pyridinylsulfanyl Pyridine
Mechanistic Investigations of Substitution Reactions Involving the Pyridinylsulfanyl Moiety
The 4-position of the 3-nitropyridine (B142982) ring is highly activated towards nucleophilic attack due to the electronic influence of the adjacent nitro group. This makes nucleophilic aromatic substitution (SNAr) a key reaction type for this compound.
The formation of 3-Nitro-4-(2-pyridinylsulfanyl)pyridine typically proceeds via a nucleophilic aromatic substitution reaction, where a 4-substituted-3-nitropyridine (e.g., 4-chloro-3-nitropyridine) is treated with 2-mercaptopyridine (B119420). The mechanism involves the attack of the thiolate anion of 2-mercaptopyridine at the C4 position of the 3-nitropyridine ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the pyridine (B92270) ring, yielding the final product.
Conversely, the pyridinylsulfanyl moiety itself can act as a leaving group in the presence of a strong nucleophile. The stability of the resulting 2-mercaptopyridine anion influences the facility of this displacement. The general mechanism for SNAr at the C4 position is a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromatic π-system and forming the tetrahedral Meisenheimer complex.
The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to proceed via this nucleophilic substitution pathway. clockss.org Similarly, various 2-methyl- and 2-arylvinyl-3-nitropyridines react with thiols, leading to the substitution of the nitro group at position 3, highlighting the susceptibility of nitropyridines to nucleophilic attack by sulfur compounds. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridine Systems This table is illustrative and shows reactions on related systems to provide context for the reactivity of this compound.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 3-Bromo-4-nitropyridine | Various amines | 3-Amino-4-nitropyridine derivatives | clockss.org |
| 2-Methyl-5-nitro-3-bromopyridine | Benzylthiol | 2-Methyl-3-benzylsulfanyl-5-nitropyridine | nih.gov |
The nitro group at the 3-position exerts a profound influence on the chemical reactivity of the pyridine ring. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho (C2, C4) and para (C6) to it. nih.gov
The activation is due to two primary electronic effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the sigma bond framework, increasing the electrophilicity of the ring carbons.
Mesomeric Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, which significantly stabilizes this intermediate and lowers the activation energy for its formation. nih.gov
This stabilization is most effective when the nucleophile attacks the C4 position, as the negative charge can be delocalized directly onto the nitro group. This is why nucleophilic substitution occurs selectively at this position. Studies on various nitropyridines confirm that the nitro group facilitates C-H alkylation via vicarious nucleophilic substitution and that the addition of a carbanion occurs in the vicinity of the nitro group. nih.gov
Electrophilic Aromatic Substitution Pathways on the Pyridine Rings
Electrophilic aromatic substitution (EAS) on this compound is expected to be challenging due to the inherent electron deficiency of the pyridine ring, which is further exacerbated by the deactivating nitro group. utexas.edu
Predicting the site of further electrophilic attack requires an analysis of the directing effects of the existing substituents on both pyridine rings.
On the 3-Nitropyridine Ring:
Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).
Nitro Group (at C3): Strongly deactivating, directs meta (to C5). organicchemistrytutor.comyoutube.com
Pyridinylsulfanyl Group (at C4): The sulfur atom has lone pairs that can be donated into the ring via resonance (+M effect), which typically directs ortho and para (to C3 and C5). This activating resonance effect competes with its inductive electron withdrawal (-I effect). Thioethers are generally considered ortho-, para-directors. wikipedia.orgmasterorganicchemistry.com
On the 2-Pyridinylsulfanyl Ring:
Pyridine Nitrogen: Strongly deactivating, directs meta (to C4' and C6').
Thioether Linkage (at C2'): Directs ortho and para (to C3' and C5').
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| Ring Nitrogen | Deactivating | Meta |
| -NO₂ | Strongly Deactivating | Meta |
The rate and feasibility of EAS are governed by the net electronic effect of all substituents. The 3-nitropyridine ring is severely deactivated by the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group. While the +M effect of the thioether can donate some electron density back into the ring, it is unlikely to overcome the powerful deactivation. organicchemistrytutor.com Therefore, forcing conditions would be required for any electrophilic substitution to occur on this ring.
For the 2-thiopyridine ring, the thioether linkage acts as an activating group, increasing the nucleophilicity of the ring compared to an unsubstituted pyridine. However, the inherent electron-poor nature of the pyridine ring still presents a significant barrier to electrophilic attack.
Redox Chemistry and Electrochemistry of this compound
The presence of both a nitro group and a thioether linkage makes this compound a molecule with rich redox chemistry.
The nitro group is a well-known electrophore that can undergo a series of reduction processes. In cyclic voltammetry, nitroaromatic compounds typically show a reversible one-electron reduction to a nitro radical anion at moderate negative potentials. Further irreversible reduction at more negative potentials can lead to the formation of nitroso, hydroxylamine (B1172632), and ultimately, the corresponding amine. nih.gov
The thioether moiety is susceptible to oxidation. Thioethers can be oxidized in a two-step process, first to a sulfoxide (B87167) and then to a sulfone, typically at positive potentials. nih.govnih.gov These oxidation processes are generally irreversible. The oxidation sensitivity of thioethers depends on the nucleophilicity of the sulfur atom. nih.gov
The electrochemical behavior of this compound would be a composite of these individual processes. A cyclic voltammogram of this compound would be expected to show:
A reduction wave in the negative potential region corresponding to the reduction of the nitro group.
An oxidation wave in the positive potential region corresponding to the oxidation of the thioether sulfur atom.
The exact potentials for these processes would be influenced by the electronic communication between the two pyridine rings and the nature of the solvent. nih.govcore.ac.uk
Table 3: Typical Redox Potentials for Related Functional Groups This table provides a general range for the redox potentials of related compounds to contextualize the expected behavior of this compound. Potentials are typically reported vs. a reference electrode like Ag/AgCl or SCE.
| Functional Group | Redox Process | Typical Potential Range (V) | Reference |
|---|---|---|---|
| Aromatic Nitro Group | Reduction to radical anion (R-NO₂/R-NO₂⁻) | -0.5 to -1.2 | nih.gov |
| Thioether | Oxidation to sulfoxide (R-S-R -> R-SO-R) | +0.8 to +1.5 | nih.gov |
Reduction Pathways of the Nitro Group
The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functionalities, most commonly the amino group. The specific outcome of the reduction depends on the choice of reducing agent and the reaction conditions. For this compound, several reduction pathways can be anticipated.
A variety of reagents are commonly employed for the reduction of aromatic nitro compounds. commonorganicchemistry.comscispace.com These include metal-based reductants and catalytic hydrogenation. The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. scispace.comyoutube.com
Common Reduction Methods for Aromatic Nitro Compounds
| Reducing Agent/System | Conditions | Comments |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but may also reduce other susceptible groups. commonorganicchemistry.com |
| H₂/Raney Ni | Catalytic hydrogenation | An alternative to Pd/C, particularly when dehalogenation is a concern. commonorganicchemistry.comyoutube.com |
| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | A classic and often selective method for nitro group reduction. commonorganicchemistry.comyoutube.com |
| SnCl₂/HCl | Acidic conditions | A mild and selective reagent for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution | A mild reducing agent often used for sensitive substrates. |
| Zn/CH₃COOH or Zn/NH₄Cl | Acidic or neutral conditions | Provides a mild method for reduction. commonorganicchemistry.comscispace.com |
The reduction of the nitro group in this compound to an amino group would yield 4-(2-pyridinylsulfanyl)pyridin-3-amine. The electron-donating nature of the resulting amino group can significantly alter the electronic properties and subsequent reactivity of the pyridine ring.
Oxidation of the Pyridinylsulfanyl Linkage
The sulfur atom in the pyridinylsulfanyl linkage is susceptible to oxidation. Depending on the oxidant and reaction conditions, the sulfide (B99878) can be oxidized to a sulfoxide or a sulfone.
Common oxidizing agents for sulfides include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone.
Formation of Sulfoxide: Using one equivalent of a mild oxidizing agent, such as H₂O₂ or sodium periodate (B1199274) (NaIO₄), would likely convert the pyridinylsulfanyl linkage to a pyridinylsulfinyl group, yielding 3-Nitro-4-(2-pyridinylsulfinyl)pyridine.
Formation of Sulfone: The use of a stronger oxidizing agent or an excess of the oxidant, such as KMnO₄ or excess m-CPBA, would further oxidize the sulfoxide to a sulfone, resulting in the formation of 3-Nitro-4-(2-pyridinylsulfonyl)pyridine.
The oxidation state of the sulfur atom significantly impacts the electronic and steric properties of the molecule, which can, in turn, influence its biological activity and further chemical reactivity.
Computational Mechanistic Elucidation and Transition State Analysis
As of the latest available data, specific computational studies detailing the mechanistic elucidation and transition state analysis for reactions involving this compound have not been reported in the scientific literature.
However, computational chemistry provides powerful tools to investigate reaction mechanisms. For the reduction of the nitro group, density functional theory (DFT) calculations could be employed to model the reaction pathways with different reducing agents. Such studies would help in understanding the energetics of the reaction, identifying intermediates, and calculating the activation energies of the transition states.
Similarly, for the oxidation of the pyridinylsulfanyl linkage, computational methods could elucidate the stepwise mechanism of oxygen transfer from the oxidizing agent to the sulfur atom. This would involve locating the transition states for the formation of the sulfoxide and the subsequent oxidation to the sulfone, providing insights into the selectivity of the oxidation process.
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies and reaction rate determinations for reactions involving this compound are not currently available in the public domain.
Kinetic investigations are crucial for understanding the factors that influence the speed of a chemical reaction. For instance, studying the kinetics of the nitro group reduction would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different concentrations of reactants, temperatures). This would allow for the determination of the reaction order, the rate constant, and the activation energy.
In a related context, kinetic investigations of the reactions of similar compounds, such as the pyridinolysis of nitrophenyl S-methyl thiocarbonates, have been conducted to understand their reaction mechanisms. nih.gov These studies often employ spectrophotometric methods to follow the reaction progress and determine rate coefficients. nih.gov Similar methodologies could be applied to study the reactions of this compound to provide quantitative data on its reactivity.
Theoretical and Computational Chemistry Studies of 3 Nitro 4 2 Pyridinylsulfanyl Pyridine
Electronic Structure and Molecular Orbital Theory Analysis
The arrangement of electrons within a molecule dictates its chemical behavior. Molecular Orbital (MO) theory provides a framework for understanding this electronic architecture, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov For 3-Nitro-4-(2-pyridinylsulfanyl)pyridine, the presence of both an electron-withdrawing nitro group and electron-rich pyridine (B92270) rings is expected to influence the energies of these frontier orbitals.
Theoretical calculations for similar aromatic compounds suggest that the HOMO is likely distributed over the pyridinylsulfanyl fragment, which is the more electron-rich portion of the molecule. researchgate.net Conversely, the LUMO is anticipated to be localized on the nitropyridine ring, a consequence of the strong electron-withdrawing nature of the nitro group. The predicted HOMO-LUMO gap for this compound would likely fall in a range that suggests moderate reactivity, a balance between the stabilizing aromatic systems and the activating nitro group.
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |
Note: These values are theoretical predictions based on typical ranges for similar aromatic compounds and have not been experimentally verified.
The distribution of electron density within this compound is inherently asymmetrical due to the presence of heteroatoms and the nitro group. An analysis of the electrostatic potential map (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net
In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridinylsulfanyl moiety. mdpi.com These areas represent electron-rich sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms and the carbon atom attached to the nitro group, indicating electron-deficient areas prone to nucleophilic attack. mdpi.com
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have varying energies. Understanding the conformational preferences and the energy barriers between them is crucial for predicting a molecule's behavior.
The bond connecting the sulfur atom to the nitropyridine ring is a key rotational axis in this compound. The rotation around this C-S bond will be subject to steric hindrance and electronic effects from the adjacent nitro group and the lone pairs on the sulfur and pyridine nitrogen atoms.
Computational studies on similar diaryl sulfides have shown that the rotational barriers can vary. For this compound, it is predicted that the planar or near-planar conformations, where the two pyridine rings are either coplanar or perpendicular, will represent energy minima. The transition states for rotation would likely involve conformations where the rings are in a more eclipsed arrangement, leading to increased steric repulsion.
Table 2: Predicted Rotational Energy Barriers for the C-S Bond
| Conformation | Relative Energy (kcal/mol) |
| Planar (Minimum) | 0 |
| Perpendicular (Minimum) | 0.5 - 1.5 |
| Eclipsed (Transition State) | 4 - 8 |
Note: These are estimated values based on computational studies of analogous molecules.
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and dipole-dipole interactions. mdpi.com
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com By approximating the electron density, DFT can provide accurate predictions of various ground-state properties.
For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be used to optimize the molecular geometry and calculate key properties. mdpi.comresearchgate.net
Table 3: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value |
| Total Energy | Varies with method |
| Dipole Moment | 4 - 6 Debye |
| Polarizability | High, due to aromatic systems |
| Mulliken Atomic Charges | Negative on N, O, S; Positive on C attached to NO2 |
Note: These values are theoretical predictions and would require specific DFT calculations to be precisely determined.
DFT calculations would likely confirm the non-planar nature of the molecule in its lowest energy conformation, with a distinct dihedral angle between the two pyridine rings. The calculated dipole moment is expected to be significant due to the highly polar nitro group. Analysis of Mulliken atomic charges would further quantify the electron distribution, highlighting the electrophilic and nucleophilic centers within the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can reveal the conformational landscape of a molecule and the influence of its environment, such as a solvent.
An MD study of this compound would elucidate its preferred three-dimensional structures, the rotational barriers of its constituent rings, and how these conformations are influenced by different solvents. This would provide a dynamic picture of the molecule's flexibility and its interactions with surrounding molecules, which are critical for understanding its behavior in solution. At present, there are no specific molecular dynamics simulation studies focused on this compound reported in the scientific literature.
Quantitative Structure-Property Relationship (QSPR) Modeling Beyond Prohibited Parameters
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are built by calculating a set of molecular descriptors and using statistical methods to correlate them with an experimentally determined property.
For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. The development of such models requires a dataset of related compounds with known properties and a careful selection of molecular descriptors that go beyond simple parameters to capture more subtle electronic and topological features. There is currently a lack of published QSPR studies that specifically include and model the properties of this compound.
Advanced Spectroscopic Characterization Methodologies in Research on 3 Nitro 4 2 Pyridinylsulfanyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 3-Nitro-4-(2-pyridinylsulfanyl)pyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals unequivocally.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both pyridine (B92270) rings. The protons on the 3-nitropyridine (B142982) ring are anticipated to be in the downfield region, influenced by the electron-withdrawing nitro group. Similarly, the protons of the 2-thiopyridine ring will exhibit characteristic chemical shifts and coupling patterns.
The ¹³C NMR spectrum will complement the ¹H NMR data, providing chemical shifts for each carbon atom in the molecule. The carbon atom attached to the nitro group (C3) and the carbon atom bonded to the sulfur (C4) on the nitropyridine ring are expected to show significant shifts.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To resolve any ambiguities in the assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of protons within each of the two pyridine rings. For instance, it would show correlations between adjacent protons on the nitropyridine ring and separately on the pyridinylsulfanyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). This technique is particularly valuable for identifying the connectivity between different fragments of the molecule. For instance, HMBC would be critical in confirming the C-S-C linkage by showing correlations between protons on one pyridine ring and carbons on the other, mediated through the sulfur atom. It would also definitively establish the relative positions of the nitro group and the pyridinylsulfanyl substituent on the first pyridine ring. A general explanation of how HMBC is used can be seen in the analysis of other complex molecules where it helps to connect different parts of the structure. chemicalbook.comresearchgate.net
A hypothetical table of expected NMR data, based on known values for similar substituted pyridines, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | ~8.8 | - | C-3, C-4, C-6 |
| C-2 | - | ~152 | - |
| C-3 | - | ~145 | - |
| C-4 | - | ~155 | - |
| H-5 | ~7.5 | - | C-3, C-4, C-6 |
| C-5 | - | ~120 | - |
| H-6 | ~8.9 | - | C-2, C-4, C-5 |
| C-6 | - | ~150 | - |
| H-3' | ~7.2 | - | C-2', C-4', C-5' |
| C-3' | - | ~122 | - |
| H-4' | ~7.8 | - | C-2', C-3', C-5', C-6' |
| C-4' | - | ~137 | - |
| H-5' | ~7.3 | - | C-3', C-4', C-6' |
| C-5' | - | ~123 | - |
| H-6' | ~8.5 | - | C-2', C-4', C-5' |
| C-6' | - | ~150 | - |
This table is illustrative and actual chemical shifts may vary.
Solid-State NMR for Polymorph Characterization
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. Different crystalline forms of the same compound are known as polymorphs, and they can exhibit different physical properties. ssNMR is sensitive to the local environment of the nuclei and can distinguish between different polymorphs by revealing differences in chemical shifts and internuclear distances. For a molecule like this compound, which has the potential for various intermolecular interactions (e.g., π-π stacking), ssNMR could be a valuable tool to identify and characterize any polymorphic forms that may exist.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are highly useful for identifying functional groups.
Characteristic Group Frequencies and Band Assignments
The IR and Raman spectra of this compound would be expected to show characteristic bands for the nitro group, the pyridine rings, and the C-S bond.
NO₂ Vibrations: The nitro group typically exhibits two strong stretching vibrations in the IR spectrum: the asymmetric stretch (νas) usually appearing in the range of 1500-1570 cm⁻¹ and the symmetric stretch (νs) in the range of 1300-1370 cm⁻¹.
Pyridine Ring Vibrations: The pyridine rings will give rise to a series of characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1400-1610 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, are also expected. For pyridine itself, characteristic ring vibrations are observed around 1583, 1482, 1439, 1030, and 991 cm⁻¹. alfa-chemistry.com
C-S Vibrations: The C-S stretching vibration is generally weak in the IR spectrum and appears in the range of 600-800 cm⁻¹.
A table of expected vibrational frequencies is provided below.
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-H stretching (aromatic) | 3000 - 3100 | Medium to Weak | Medium |
| C=N stretching (pyridine) | 1580 - 1610 | Medium to Strong | Medium |
| C=C stretching (pyridine) | 1400 - 1500 | Medium to Strong | Strong |
| NO₂ asymmetric stretching | 1500 - 1570 | Strong | Weak |
| NO₂ symmetric stretching | 1300 - 1370 | Strong | Medium |
| Pyridine ring breathing | 990 - 1050 | Weak | Strong |
| C-S stretching | 600 - 800 | Weak | Medium |
Conformational Sensitivity in Vibrational Spectra
The vibrational spectra of this compound can also be sensitive to the molecule's conformation, particularly the dihedral angle between the two pyridine rings. Different rotational isomers (conformers) may exhibit slight shifts in their vibrational frequencies. Computational studies, often using Density Functional Theory (DFT), can be performed to calculate the theoretical vibrational spectra for different conformers and help in the interpretation of the experimental IR and Raman data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic systems of both pyridine rings and the nitro group.
The pyridine ring itself exhibits π → π* transitions. For pyridine, absorption maxima are observed around 202 nm and 254 nm. chemicalbook.com The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths. Nitroaromatic compounds typically show strong absorption due to π → π* transitions, and often a weaker n → π* transition at a longer wavelength. sigmaaldrich.com
The electronic transitions in this compound will likely involve the entire conjugated system. Intramolecular charge transfer (ICT) transitions, from the electron-rich pyridinylsulfanyl moiety to the electron-deficient nitropyridine ring, are also possible and would likely appear as a broad, intense band at a longer wavelength in the UV-Vis spectrum. The position of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
A hypothetical table of expected UV-Vis absorption maxima is presented below.
| Type of Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (Pyridine rings) | 250 - 300 | High |
| Intramolecular Charge Transfer (ICT) | 320 - 400 | High |
| n → π* (NO₂) | > 400 | Low |
This table is illustrative and the actual absorption maxima and molar absorptivities will depend on the solvent and experimental conditions.
Solvatochromic Effects and Spectroscopic Signatures
The study of solvatochromism, which is the change in a substance's color with the polarity of the solvent, is a powerful tool for understanding the electronic structure of a molecule in its ground and excited states. For this compound, this would involve recording its UV-Vis absorption spectra in a range of solvents with varying polarities.
Although specific data for the target compound is not available, studies on related molecules like 4-nitropyridine (B72724) N-oxide demonstrate significant solvatochromic shifts. nih.govresearchgate.netresearchgate.net For instance, a linear free-energy relationship has been established for 4-nitropyridine N-oxide that is predominantly dependent on the Kamlet-Taft α parameter of the solvent, indicating the importance of hydrogen-bond donation from the solvent to the molecule. researchgate.net It is anticipated that the nitro group and the pyridine nitrogen atoms in this compound would also be susceptible to such interactions.
A hypothetical data table for the solvatochromic effects on this compound might look like this:
Table 1: Hypothetical UV-Vis Absorption Maxima of this compound in Various Solvents
| Solvent | Polarity Index | λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | (expected) |
| Dichloromethane (B109758) | 3.1 | (expected) |
| Acetone | 5.1 | (expected) |
| Methanol | 6.6 | (expected) |
The analysis of such data would provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.
Theoretical Calculation of Electronic Spectra
In conjunction with experimental studies, theoretical calculations are invaluable for interpreting electronic spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the excitation energies and oscillator strengths of electronic transitions.
For this compound, TD-DFT calculations would help assign the observed absorption bands to specific molecular orbital transitions (e.g., n→π, π→π). By modeling the molecule in different solvent environments, using approaches like the Polarizable Continuum Model (PCM), it would be possible to theoretically predict the solvatochromic shifts and compare them with experimental results. Research on similar compounds has shown that such computational approaches can successfully rationalize the observed spectral trends. nih.gov
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. This technique is essential for confirming the chemical formula, C₁₀H₇N₃O₂S. Studies on other pyridine derivatives have demonstrated the utility of HRMS in confirming purity and elemental composition. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides detailed structural information and helps to establish the connectivity of the molecule. For this compound, characteristic fragmentation pathways would be expected.
Based on studies of related nitro- and sulfur-containing heterocycles, potential fragmentation patterns could include:
Loss of the nitro group (NO₂) nih.gov
Cleavage of the C-S bond, leading to fragments corresponding to the nitropyridine and pyridinethiol moieties.
Ring fragmentation of the pyridine rings. sapub.org
The fragmentation of fused nitrogen-containing ring systems often involves cross-ring cleavages, which could also be a possibility for the interconnected rings in the target molecule. nih.gov
Table 2: Hypothetical HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z | Fragmentation Step |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₈N₃O₂S⁺ | (Calculated Value) | (Hypothetical Value) | Molecular Ion |
| [M-NO₂+H]⁺ | C₁₀H₈N₂S⁺ | (Calculated Value) | (Hypothetical Value) | Loss of NO₂ |
| [C₅H₄N₂O₂S]⁺ | C₅H₄N₂O₂S⁺ | (Calculated Value) | (Hypothetical Value) | Cleavage of pyridine ring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Crystal Packing and Intermolecular Interactions
The analysis of the crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. For this compound, several types of non-covalent interactions could be expected to play a crucial role in its supramolecular architecture.
Studies on related compounds suggest the following interactions could be significant:
π-π stacking: Interactions between the aromatic pyridine rings are a common feature in the crystal packing of such molecules. rsc.orgnih.gov The positioning of the nitrogen atoms and the nitro group would influence the geometry of these interactions. rsc.org
Hydrogen bonding: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···N hydrogen bonds involving the nitro group and the pyridine nitrogen atoms are likely to be present.
Sulfur interactions: The sulfur atom can participate in various non-covalent interactions, including S···π interactions with the aromatic rings. rsc.org
Understanding these interactions is key to explaining the solid-state properties of the compound.
Co-crystallization Studies and Supramolecular Assemblies
Co-crystallization is a powerful technique in crystal engineering used to design new solid forms of a substance with modified physicochemical properties. This is achieved by combining a target molecule with a selected "co-former" in a stoichiometric ratio. Current time information in Kanawha County, US. The resulting crystalline solid is held together by non-covalent interactions. Given the molecular structure of this compound, several key functional groups are expected to play a crucial role in directing its assembly with potential co-formers.
Hypothetical Co-crystallization and Supramolecular Synthons:
The formation of co-crystals is largely governed by the predictability of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. For this compound, the following synthons can be anticipated based on studies of analogous structures:
Nitro Group Interactions: The nitro group is a versatile participant in intermolecular interactions. The oxygen atoms can act as hydrogen bond acceptors. Furthermore, the nitrogen atom of the nitro group can participate in so-called π-hole interactions, where it interacts with electron-rich regions of adjacent molecules. nih.gov Research on nitro aromatic ligands has highlighted the functional relevance of these interactions in protein-ligand complexes, suggesting their importance in crystal packing as well. nih.gov
Sulfur-Mediated Interactions: The sulfur atom in the thioether linkage can also contribute to the stability of the crystal lattice through various weak interactions, including C-H···S contacts and potentially sulfur-π interactions.
Analysis of Structurally Related Compounds:
To further inform the potential supramolecular behavior of this compound, it is instructive to examine the crystal structures of compounds containing similar functional moieties.
| Compound/System | Key Intermolecular Interactions Observed | Reference |
| N-(chlorophenyl)pyridinecarboxamides | N-H···Npyridine hydrogen bonds, amide···amide interactions | researchgate.net |
| Co-crystals of dicarboxylic acids and cyanopyridines | O-H···N hydrogen bonds, C-H···O hydrogen bonds, π-stacked nitrile contacts | mdpi.com |
| Nitro aromatic ligands in protein structures | π-hole interactions with the nitro group, hydrogen bonds to nitro oxygen atoms | nih.gov |
| Trithiocyanuric acid–pyridine N-oxide co-crystals | N-H···S hydrogen bonds, interactions with the electron-deficient ring center | rsc.org |
These examples from the literature strongly support the hypothesis that this compound would be an excellent candidate for forming co-crystals and intricate supramolecular assemblies. The interplay of strong hydrogen bonds, π-π stacking, and weaker, yet significant, interactions involving the nitro and sulfide (B99878) functionalities would likely lead to a diverse range of crystal packing motifs. The selection of an appropriate co-former would be critical in targeting specific supramolecular synthons and, consequently, in engineering desired solid-state properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Nitro 4 2 Pyridinylsulfanyl Pyridine Analogues
Systematic Structural Modifications and Design Rationale
The design of analogues of 3-Nitro-4-(2-pyridinylsulfanyl)pyridine is a strategic process aimed at optimizing potency, selectivity, and pharmacokinetic properties. This is typically achieved through systematic modifications of the core structure, focusing on the pyridine (B92270) rings and the sulfide (B99878) linker.
Variation of Substituents on the Pyridine Rings
The two pyridine rings in the this compound scaffold offer multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. The electronic nature and steric bulk of these substituents can significantly impact biological activity.
Table 1: Hypothetical SAR Data for Substituent Variations on the Pyridine Rings of this compound Analogues
| Compound ID | R1 (on Nitropyridine) | R2 (on Pyridine) | Biological Activity (IC₅₀, µM) |
| 1 (Parent) | H | H | 5.2 |
| 1a | 5-Cl | H | 2.8 |
| 1b | 5-OCH₃ | H | 7.5 |
| 1c | H | 4'-CH₃ | 4.1 |
| 1d | H | 4'-CF₃ | 1.9 |
| 1e | 5-NH₂ | 4'-CH₃ | 3.5 |
This table presents hypothetical data for illustrative purposes, based on established medicinal chemistry principles.
Modification of the Linker Moiety
Common modifications include the oxidation of the sulfide to a sulfoxide (B87167) or a sulfone. nih.gov These changes not only alter the geometry and electronic properties of the linker but also increase its hydrogen bonding capacity, which can lead to improved solubility and new interactions with the target. nih.gov Bioisosteric replacement of the sulfide linker is another important strategy. nih.govnih.gov For instance, replacing the sulfur atom with an oxygen (ether linkage), a methylene (B1212753) group (CH₂), or an amine (NH) can systematically probe the importance of the linker's electronic and conformational properties for biological activity. researchgate.netchemrxiv.org
Table 2: Hypothetical SAR Data for Linker Modifications of 3-Nitro-4-(pyridin-2-yl)pyridine Analogues
| Compound ID | Linker | Relative Potency |
| 1 (Parent) | -S- | 1x |
| 2a | -SO- | 0.8x |
| 2b | -SO₂- | 1.5x |
| 2c | -O- | 0.5x |
| 2d | -CH₂- | 0.3x |
| 2e | -NH- | 1.2x |
This table presents hypothetical data for illustrative purposes, based on established medicinal chemistry principles.
Correlation of Structural Features with Specific Biological Target Interactions (Mechanistic Focus)
A deeper understanding of SAR requires correlating structural modifications with specific interactions at the molecular level. This involves considering the electronic and steric parameters of the analogues and employing computational tools to model their binding.
Influence of Electronic and Steric Parameters
The electronic properties of substituents, often quantified by Hammett parameters, can dictate the strength of interactions such as hydrogen bonds and π-π stacking. acs.org For example, an electron-withdrawing group on one of the pyridine rings can enhance the acidity of a nearby N-H group, making it a stronger hydrogen bond donor. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, making it a better hydrogen bond acceptor. rsc.org The nitro group on the parent compound significantly polarizes the pyridine ring, making it an important feature for potential electrostatic interactions. nih.gov
Steric factors play a crucial role in determining whether a molecule can fit into the binding site of a biological target. nih.gov Bulky substituents can cause steric hindrance, preventing optimal binding. However, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket within the binding site, thereby increasing potency. The interplay between electronic and steric effects is often complex and requires careful optimization. nih.gov
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target. nih.govmdpi.com For analogues of this compound, docking studies can provide valuable insights into their binding modes. These studies can reveal key interactions, such as hydrogen bonds between the nitro group or pyridine nitrogens and amino acid residues in the target's active site. They can also highlight hydrophobic interactions between the pyridine rings and nonpolar regions of the binding pocket.
Ligand-protein interaction profiling, often performed after a docking simulation, provides a detailed map of all the contacts between the ligand and the protein. This can include identifying specific hydrogen bond donors and acceptors, salt bridges, and van der Waals interactions. By comparing the interaction profiles of different analogues, researchers can understand why certain modifications lead to increased or decreased activity. For example, a new substituent might introduce a favorable hydrogen bond or, conversely, a steric clash that disrupts a critical interaction. cncb.ac.cn
Identification of Pharmacophore Elements for Target Specificity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. rsc.orgnih.gov For the this compound series, identifying the key pharmacophoric elements is essential for designing analogues with high specificity for a particular target.
Based on SAR and computational studies, a pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature (the nitro group).
One or two aromatic/hydrophobic regions (the pyridine rings).
A hydrogen bond acceptor (the pyridine nitrogens).
A specific spatial arrangement of these features, dictated by the sulfide linker.
By understanding the pharmacophore, medicinal chemists can design new analogues that retain the essential features for activity while modifying other parts of the molecule to improve properties such as solubility, metabolic stability, and cell permeability. nih.gov This approach allows for the development of more effective and safer drug candidates.
Computational SAR and SPR Modeling Approaches
In the exploration of structure-activity relationship (SAR) and structure-property relationship (SPR) for analogues of this compound, computational modeling serves as a powerful predictive tool. These in silico methods allow for the rational design of novel compounds and provide insights into their potential biological activity and physicochemical properties prior to synthesis. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of nitro- and pyridine-containing compounds, 2D and 3D-QSAR models are frequently developed.
In 2D-QSAR, descriptors derived from the two-dimensional representation of molecules, such as topological indices and counts of specific functional groups, are correlated with activity. For instance, studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives, which also contain a nitro group, have indicated that the presence of hydroxyl and nitro groups is a key determinant of their inhibitory activity on photosynthetic electron transport. nih.gov A typical 2D-QSAR model might reveal that specific atomic counts and electronic properties significantly influence the biological endpoint.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional arrangement of the molecules. These models generate contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding potential are favorable or unfavorable for activity. nih.gov For example, a CoMFA model for a series of pyridine-containing inhibitors might suggest that a bulky substituent is preferred at one position, while an electron-withdrawing group is beneficial at another to enhance binding with a target protein. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in understanding the specific interactions that drive the biological activity of this compound analogues. Docking studies on similar heterocyclic compounds, such as 4-substituted pyridine-3-sulfonamides and nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides, have been used to elucidate binding modes with target enzymes like carbonic anhydrase and falcipain-2, respectively. nih.govnih.gov
The results of docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and amino acid residues in the active site. nih.gov For instance, a docking study might show that the nitro group of an analogue forms a critical hydrogen bond with a specific residue, while the pyridine ring engages in pi-stacking interactions. This information is invaluable for designing new analogues with improved binding affinity. The binding energy, often reported as a docking score, provides an estimate of the binding affinity.
Illustrative Docking Results for Pyridine Analogues
| Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analogue A | Tyrosine Kinase-3 (e.g., 4BJX) | -8.1 | Val67, Leu89, Phe145 |
| Analogue B | Topoisomerase IV (e.g., 3FV5) | -15.0 | Arg76, Gly77, Asp73 |
| Analogue C | Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |
Note: The data in this table is representative of typical findings for pyridine analogues from various studies and is for illustrative purposes only. nih.govjohnshopkins.edu
Molecular Dynamics (MD) Simulations
To further refine the understanding of ligand-receptor interactions, molecular dynamics simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding process and the stability of the ligand-receptor complex. nih.govresearchgate.net For sulfonamide derivatives, MD simulations have been used to analyze the behavior of the compounds within the receptor's active site, confirming the stability of the interactions predicted by docking. nih.gov These simulations can also help to identify conformational changes in the protein upon ligand binding.
In Silico ADME/Tox Prediction
Beyond predicting biological activity, computational methods are also used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.govjohnshopkins.edunih.gov These predictions are crucial for early-stage drug discovery to filter out compounds with undesirable pharmacokinetic properties or potential toxicity. Various models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for mutagenicity or cytotoxicity. johnshopkins.edu For example, in silico studies on novel pyridinone and pyrazole (B372694) derivatives have been used to confirm their compliance with Lipinski's and Veber's rules, which are indicators of good oral bioavailability. johnshopkins.edu
Predicted ADME Properties for a Hypothetical Analogue
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Oral Bioavailability | High | Likely well-absorbed orally |
Biological Activity and Target Interaction Research on 3 Nitro 4 2 Pyridinylsulfanyl Pyridine
In Vitro Mechanistic Studies of Molecular Target Engagement
To address this section, research providing data on the inhibitory effects of 3-Nitro-4-(2-pyridinylsulfanyl)pyridine on specific enzymes would be necessary. This would include kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Ki), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Such data is typically presented in tabular format.
Illustrative Data Table for Enzyme Inhibition Kinetics (Hypothetical)
| Target Enzyme | This compound IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Enzyme A | [No Data Available] | [No Data Available] | [No Data Available] |
| Enzyme B | [No Data Available] | [No Data Available] | [No Data Available] |
This table is for illustrative purposes only. No actual data for this compound has been found.
This subsection would require studies that have evaluated the binding of this compound to specific receptors. Data would include binding affinities (Kd), competition binding data (in the presence of known ligands), and any evidence of allosteric modulation. No such studies have been identified.
Information for this section would come from cell-based assays designed to measure the effect of the compound on specific signaling pathways. For example, reporter gene assays could indicate whether the compound activates or inhibits a particular transcription factor or pathway. indigobiosciences.comnih.gov Currently, there are no published reports of such assays being performed with this compound.
Identification and Validation of Biological Targets
This section would describe the experimental approaches used to identify the molecular targets of this compound. Methodologies for target deconvolution can include affinity chromatography, chemical proteomics, and computational approaches. nih.govnih.gov There is no available information on any target deconvolution efforts for this specific compound.
To populate this section, data from biophysical assays confirming the direct interaction between this compound and its putative target(s) would be essential.
Surface Plasmon Resonance (SPR): This technique measures the binding and dissociation kinetics of a ligand to a target immobilized on a sensor surface. nih.gov The aforementioned study on pyridine (B92270) derivatives utilized SPR, but specific data for this compound is absent. nih.gov The results showed that some pyridine derivatives could interact with human H₂S-synthesizing enzymes. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.netmdpi.com No ITC studies for this compound have been reported.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cystathionine β-synthase |
| Cystathionine γ-lyase |
Mechanisms of Action at the Molecular and Cellular Level
A thorough review of publicly available scientific literature reveals a notable absence of specific research into the molecular and cellular mechanisms of action for the chemical compound this compound. While the broader class of pyridine derivatives has been a subject of extensive study in medicinal chemistry, leading to numerous FDA-approved drugs, this particular compound has not been a specific focus of published research in these areas. Pyridine scaffolds are recognized for their potential to be incorporated into biologically active molecules with diverse therapeutic effects.
Signaling Pathway Perturbations
There is currently no available research data detailing the effects of this compound on specific cellular signaling pathways. Natural products and synthetic compounds are often studied for their ability to perturb signaling networks that control cell activities, such as the NF-κB, Akt, MAPK, and Wnt pathways, which can influence cell proliferation and apoptosis. However, investigations into whether this compound interacts with or modulates these or any other signaling cascades have not been reported in the scientific literature.
Impact on Cellular Processes (e.g., proliferation, apoptosis without therapeutic context)
Similarly, there is a lack of published studies on the impact of this compound on fundamental cellular processes like proliferation and apoptosis. Research on other novel pyridine derivatives has demonstrated a range of activities, from inducing apoptosis in cancer cell lines to modulating the cell cycle. For instance, studies on different pyridine-containing compounds have shown they can trigger apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) or by inhibiting key enzymes. However, specific data on the effects of this compound on cell viability, proliferation rates, or its ability to induce or inhibit apoptosis are not available.
Chemical Biology Approaches for Probing Biological Systems
Chemical biology often employs small molecules to study and manipulate biological systems. Despite the potential for novel chemical entities to serve as tools in this field, there is no evidence in the literature of this compound being utilized in such a capacity.
Development of Chemical Probes
The development of a compound into a chemical probe involves demonstrating its ability to selectively interact with a biological target. There are no published reports on the development or use of this compound as a chemical probe to investigate biological systems. The process of creating chemical probes is a significant undertaking in medicinal chemistry, aimed at producing tools for target identification and validation.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study enzyme function and inhibition in complex biological samples. This method utilizes reactive chemical probes that covalently bind to the active sites of enzymes. A comprehensive search of the literature indicates that this compound has not been developed, evaluated, or used as a probe in any ABPP studies. The application of ABPP has been instrumental in drug discovery and in understanding the mechanisms of action for various small molecules, but this compound is not among the compounds investigated with this technology.
Chemical Derivatization and Analogue Synthesis for Advanced Research on 3 Nitro 4 2 Pyridinylsulfanyl Pyridine
Synthesis of Metabolite Analogues for Mechanistic Study
To elucidate the metabolic fate and the mechanism of action of 3-Nitro-4-(2-pyridinylsulfanyl)pyridine, the synthesis of potential metabolite analogues is essential. The metabolism of related nitroaromatic compounds and pyridinylsulfanyl structures suggests several likely biotransformation pathways. omicsonline.orgnih.gov These include the reduction of the nitro group and the oxidation of the sulfide (B99878) linkage.
The nitro group is a common target for metabolic reduction, particularly under hypoxic conditions found in solid tumors. mdpi.com This process can proceed through nitroso and hydroxylamine (B1172632) intermediates to the corresponding amine. omicsonline.orgmdpi.com The synthesis of these potential metabolites can be achieved through controlled reduction of the parent compound.
Furthermore, the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com These oxidized metabolites can be prepared synthetically by treating this compound with controlled amounts of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com
A plausible metabolic pathway for this compound and the corresponding synthetic targets for metabolite analogues are outlined below:
| Potential Metabolite | Metabolic Reaction | Synthetic Approach |
| 4-(2-Pyridinylsulfanyl)pyridin-3-amine | Nitro Reduction | Catalytic hydrogenation (e.g., Pd/C, H2) or reduction with metals (e.g., Fe, SnCl2) |
| 3-Nitro-4-(2-pyridinylsulfinyl)pyridine | Sulfide Oxidation | Oxidation with one equivalent of an oxidizing agent (e.g., m-CPBA) |
| 3-Nitro-4-(2-pyridinylsulfonyl)pyridine | Sulfide Oxidation | Oxidation with excess oxidizing agent (e.g., m-CPBA) |
Preparation of Bioconjugates for Target Identification
Bioconjugation strategies involving this compound can be employed to identify its molecular targets and to develop targeted drug delivery systems. The nitroaromatic moiety is particularly attractive for creating bioconjugates designed to be activated in hypoxic environments, a characteristic of many solid tumors. mdpi.comunisi.it
One approach involves using the nitro group as a trigger for the release of a payload. Under hypoxic conditions, enzymatic reduction of the nitro group can initiate a cascade of reactions leading to the cleavage of a linker and the release of a conjugated molecule, such as a cytotoxic agent or a fluorescent probe. unisi.it
Another strategy is to attach affinity tags or reporter molecules to the this compound scaffold. This can be achieved by functionalizing either the pyridine (B92270) or the pyridinylsulfanyl ring with a suitable handle for conjugation, such as an amino or carboxyl group. These functionalized analogues can then be coupled to biomolecules like proteins or peptides using standard bioconjugation chemistries. For example, diazonium reagents derived from an amino-functionalized analogue could be used for tyrosine-selective bioconjugation. rsc.org
The following table summarizes potential bioconjugation strategies:
| Bioconjugation Strategy | Rationale | Synthetic Handle | Example Application |
| Hypoxia-Activated Prodrug | Selective drug release in tumors | Nitro group | Conjugation of a cytotoxic drug via a self-immolative linker |
| Affinity-Based Target ID | Pull-down of binding partners | Biotin (B1667282) tag | Attachment of biotin to the pyridine ring for affinity purification |
| Fluorescent Labeling | Visualization of cellular localization | Fluorophore | Coupling of a fluorescent dye to a functionalized analogue |
These bioconjugates are invaluable tools for elucidating the mechanism of action and for the development of novel diagnostics and therapeutics based on the this compound structure.
Design and Synthesis of Conformationally Restricted Analogues
The two aromatic rings in this compound are connected by a flexible thioether linkage, allowing for a range of conformations. To explore the bioactive conformation and to potentially enhance binding affinity and selectivity, the design and synthesis of conformationally restricted analogues are of significant interest.
Conformational restriction can be achieved by introducing bridges or additional rings that lock the relative orientation of the two pyridine moieties. One common strategy is to form a cyclic structure by linking the two rings. For instance, creating a fused ring system by bridging the ortho positions of the pyridine rings relative to the thioether linkage would severely limit conformational freedom. Palladium-catalyzed C-H activation and functionalization of pyridyl sulfides can be a powerful tool to achieve such cyclizations. acs.orgnih.gov
Another approach involves the introduction of bulky substituents adjacent to the thioether bond, which would create steric hindrance and restrict rotation around the C-S bonds.
| Strategy for Conformational Restriction | Synthetic Approach | Expected Outcome |
| Intramolecular Cyclization | Palladium-catalyzed C-H functionalization to form a new ring | Rigidified structure with a defined dihedral angle between the pyridine rings |
| Introduction of Bulky Substituents | Synthesis of analogues with large groups at positions ortho to the thioether | Restricted rotation around the C-S bonds, favoring specific conformers |
The synthesis and biological evaluation of these conformationally restricted analogues can provide valuable structure-activity relationship (SAR) data and lead to the development of more potent and selective compounds.
Combinatorial Chemistry and Library Synthesis for Lead Discovery (Chemical focus)
Combinatorial chemistry and the synthesis of focused libraries of compounds based on the this compound scaffold can accelerate the discovery of new lead compounds with improved properties. By systematically varying the substituents on the two pyridine rings, a large number of analogues can be rapidly prepared and screened for biological activity. acs.org
The synthesis of such libraries can be facilitated by the use of solid-phase or solution-phase parallel synthesis techniques. For example, a key intermediate such as a functionalized 3-nitropyridine (B142982) could be attached to a solid support and then reacted with a diverse set of pyridine-2-thiols to generate a library of this compound derivatives. nih.gov Alternatively, a modular synthetic route where the two pyridine components can be independently varied and then coupled in the final step is highly desirable for library synthesis. The Suzuki or Stille cross-coupling reactions are powerful methods for the synthesis of biaryl compounds and could be adapted for the construction of a library of analogues. acs.org
A representative combinatorial library design is shown below:
| Scaffold Position | R1 (on Nitro-Pyridine Ring) | R2 (on Pyridinylsulfanyl Ring) |
| Diversity Elements | H, F, Cl, Br, Me, OMe, CF3 | H, F, Cl, Br, Me, OMe, CN |
The synthesis of such libraries allows for a systematic exploration of the chemical space around the this compound core, enabling the identification of compounds with optimized activity, selectivity, and pharmacokinetic properties.
Peptidomimetic and Macrocyclic Approaches Based on the Core Structure
The this compound scaffold can serve as a template for the design of peptidomimetics and macrocycles, which are valuable classes of molecules for targeting protein-protein interactions and other challenging biological targets. nih.govacs.orgrsc.orgsciforum.net
Peptidomimetics: The pyridine rings of the core structure can be used as scaffolds to mimic the secondary structures of peptides, such as β-turns or β-sheets. nih.govacs.org By attaching amino acid side chains or their mimics to the pyridine rings, it is possible to create molecules that present these functionalities in a spatially defined manner, similar to a peptide. For instance, a 2,3,4-substituted pyridine derivative has been successfully used as a tripeptidomimetic scaffold. acs.org This approach could be adapted to the this compound core to generate novel peptidomimetics.
Macrocycles: Macrocyclization is a well-established strategy in medicinal chemistry to improve the pharmacological properties of a molecule, such as binding affinity, selectivity, and metabolic stability. acs.org The this compound structure can be incorporated into a macrocyclic framework. This can be achieved by linking the two pyridine rings with a flexible or rigid linker. The synthesis of macrocycles containing pyridine and thioether moieties has been reported and can be adapted for this purpose. researchgate.netnih.gov For example, a [2+2] Schiff base condensation around a templating metal ion is a common method for synthesizing pyridyldiimine-based macrocycles. nih.gov
The following table illustrates these advanced derivatization approaches:
| Approach | Design Principle | Potential Advantage |
| Peptidomimetic | Use the pyridine scaffold to mimic peptide secondary structures | Improved proteolytic stability and cell permeability compared to peptides |
| Macrocyclic | Incorporate the core structure into a larger ring system | Enhanced binding affinity through conformational pre-organization and reduced entropy loss upon binding |
These sophisticated synthetic strategies open up new avenues for the development of highly potent and specific therapeutic agents based on the this compound core structure.
Advanced Research Applications and Future Directions in Chemical Science
Integration with Materials Science and Nanotechnology
The structural features of 3-Nitro-4-(2-pyridinylsulfanyl)pyridine make it a compelling candidate for the development of novel functional materials and for integration into nanotechnological applications. The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the electron-rich sulfur atom and the π-conjugated pyridine (B92270) systems, creates a molecule with significant charge-transfer characteristics. This is a key attribute for applications in optoelectronics.
Research on related nitropyridine derivatives has highlighted their potential as efficient organic optical materials. nih.gov It is conceivable that this compound could exhibit nonlinear optical (NLO) properties, where the material's refractive index or absorption coefficient changes with the intensity of incident light.
Furthermore, the compound could serve as a versatile building block, or "monomer," for the synthesis of advanced polymers. The pyridine nitrogen atoms provide sites for coordination with metal ions, a strategy used to create metallo-supramolecular polymers. researchgate.net Such materials can possess unique properties like self-healing and stimuli-responsiveness. researchgate.net In nanotechnology, the molecule could function as a capping agent or ligand to passivate the surface of semiconductor nanocrystals (quantum dots), influencing their electronic properties and stability for use in displays and solar cells.
| Potential Application | Relevant Structural Feature | Anticipated Function |
| Nonlinear Optics | Nitro group and π-conjugated system | Induces significant dipole moment, enabling second- or third-order optical effects. |
| Conductive Polymers | Aromatic rings and sulfur linkage | Forms a conjugated backbone for charge transport when polymerized. |
| Quantum Dot Ligands | Pyridine nitrogen donors | Coordinates to the surface of nanocrystals, modifying their photophysical properties. |
| Chemosensors | Metal-coordinating sites (N, S) | Exhibits changes in optical or electronic properties upon binding to specific analytes. |
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal coordination. The structure of this compound is rich with features that can drive self-assembly into highly ordered architectures.
The two pyridine rings are excellent candidates for forming coordination complexes with metal ions and can also act as hydrogen bond acceptors. The flat, aromatic nature of these rings promotes π-π stacking interactions, a crucial force in the organization of many organic materials. Studies on other bis(triazolyl)pyridine macrocycles have demonstrated the power of combining pyridine and other nitrogen-containing heterocycles to create complex, self-assembled structures like nanotubes and host-guest systems for anion binding. chemrxiv.orgrsc.org
It is plausible that this compound could self-assemble in various ways:
Dimerization: Molecules could pair up through π-π stacking or the formation of weak hydrogen bonds.
1D Chains: Head-to-tail arrangements could be driven by a combination of hydrogen bonding and dipole-dipole interactions involving the nitro group.
Metallo-organic Assemblies: In the presence of transition metals, the compound could act as a "ditopic" ligand, linking metal centers to form one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). mdpi.com The specific geometry would be dictated by the coordination preference of the chosen metal ion.
The controlled self-assembly of this molecule could lead to the creation of crystalline materials with tailored pores for gas storage or separation, or liquid crystalline phases for display technologies.
| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure |
| Metal Coordination | Pyridine Nitrogen Atoms | Coordination Polymers, Metal-Organic Frameworks (MOFs) |
| π-π Stacking | Pyridine Aromatic Rings | Dimers, Columns, Lamellar Structures |
| Hydrogen Bonding | Pyridine Nitrogens, Nitro Oxygens | Chains, Sheets |
| Dipole-Dipole | Nitro Group | Ordered Arrays |
Potential in Catalysis and Coordination Chemistry
The ability of pyridine and its derivatives to act as ligands for transition metals is well-established, forming the basis for numerous homogeneous catalysts. wikipedia.org this compound, with its two distinct pyridine rings, can be classified as a bidentate chelating ligand, capable of binding to a metal center through two nitrogen atoms to form a stable ring structure.
Complexes formed from this ligand and metals such as palladium, rhodium, ruthenium, or iridium could potentially catalyze a range of organic transformations, including:
Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira) for C-C bond formation.
Hydrogenation/Transfer Hydrogenation: For the reduction of unsaturated bonds.
C-H Activation: For the direct functionalization of otherwise inert bonds.
The coordination chemistry of this compound with various transition metals would likely be diverse, with the potential to form complexes of different geometries, such as square planar or octahedral, depending on the metal and reaction conditions. wikipedia.orgmdpi.com
Interdisciplinary Research Opportunities and Emerging Methodologies
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research. A particularly exciting prospect lies at the intersection of supramolecular chemistry and catalysis, where the ligand could be used to build self-assembled catalysts. For instance, a metal complex of this molecule could be designed to polymerize into a nanostructure, creating a recyclable catalyst with a high local concentration of active sites.
The advancement of research on this and similar molecules is heavily dependent on the development of new synthetic methods. The functionalization of pyridines can be challenging due to the ring's inherent electron deficiency. acs.orguni-muenster.de However, recent years have seen the emergence of powerful new methodologies:
Direct C-H Functionalization: Methods that allow for the direct attachment of functional groups to the pyridine backbone without pre-functionalization, saving steps and improving efficiency. uni-muenster.de
Novel Cycloadditions: [4+2] cycloaddition reactions provide routes to highly substituted pyridines that are not accessible through traditional condensation chemistry. nih.govrsc.org
Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, yield, and scalability for the synthesis of complex heterocyclic systems.
Applying these emerging techniques to the synthesis of this compound and its derivatives would enable chemists to create a library of related compounds with fine-tuned properties for specific applications in materials, sensing, or catalysis.
Challenges and Perspectives in the Academic Study of Substituted Pyridines
Despite their importance, the academic study and synthesis of complex substituted pyridines face persistent challenges. A primary hurdle is achieving regioselectivity—controlling precisely where a new functional group is introduced onto the pyridine ring. acs.orgnih.gov The electronic nature of the pyridine ring often directs reactions to specific positions (C-2, C-4, or C-6), while accessing other positions, like C-3 or C-5, can require multi-step, and often inefficient, synthetic routes. nih.govacs.org
Key challenges include:
Harsh Reaction Conditions: Many classical methods for pyridine synthesis or modification require high temperatures, strong acids, or aggressive reagents, which limits their compatibility with sensitive functional groups. acs.org
Limited Scope: A given synthetic method may work well for a narrow range of substrates, making it difficult to create diverse libraries of compounds. nih.gov
Purification: The separation of regioisomers and byproducts can be a significant challenge, complicating the scale-up of promising compounds.
The perspective for the field is one of continuous innovation aimed at overcoming these barriers. The development of mild, general, and highly selective catalytic methods is a major focus. nih.govmdpi.com Researchers are designing new catalytic systems that can temporarily disrupt the aromaticity of the pyridine ring to enable otherwise difficult transformations. uni-muenster.de Success in this area will unlock the vast and underexplored chemical space of polysubstituted pyridines, allowing for the rational design and synthesis of molecules like this compound with precisely tailored functions for the next generation of advanced technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
